molecular formula C13H8F3NO3 B6392129 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid CAS No. 1261820-95-4

2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid

Cat. No.: B6392129
CAS No.: 1261820-95-4
M. Wt: 283.20 g/mol
InChI Key: CKBHJNKGOIXCCA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.2 g/mol . This compound is a derivative of nicotinic acid and features a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its multifaceted properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid typically involves the reaction of 2-hydroxy-5-nitrobenzoic acid with 2-trifluoromethylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to 100°C for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid is utilized in diverse scientific research fields:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug development for various therapeutic applications.

    Industry: Employed in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-oxo-5-[2-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-2-1-3-8(10)7-5-9(12(19)20)11(18)17-6-7/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBHJNKGOIXCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)C(=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687965
Record name 2-Oxo-5-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261820-95-4
Record name 2-Oxo-5-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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